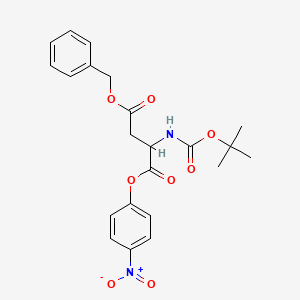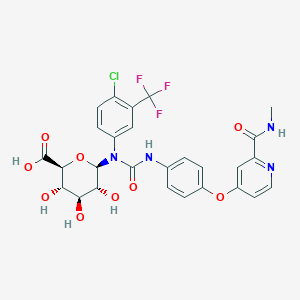
Sorafenib beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorafenib beta-D-Glucuronide: is a metabolite of sorafenib, a multikinase inhibitor used primarily in the treatment of hepatocellular carcinoma, renal cell carcinoma, and thyroid carcinoma . This compound is formed through the glucuronidation of sorafenib, a process mediated by the enzyme UDP-glucuronosyltransferase 1-9 . This compound plays a crucial role in the metabolism and excretion of sorafenib, contributing to its pharmacokinetic profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of sorafenib involves the preparation of intermediates such as 4-(4-aminophenoxy)-N-methylpicolinamide. This intermediate is then reacted with phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate to install the main urea functionality . The glucuronidation of sorafenib to form sorafenib beta-D-Glucuronide is catalyzed by UDP-glucuronosyltransferase 1-9 in the liver and kidneys .
Industrial Production Methods: : Industrial production of sorafenib and its metabolites involves large-scale chemical synthesis under controlled conditions. The process typically includes the use of organic solvents, catalysts, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: : Sorafenib beta-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to sorafenib, facilitated by the enzyme UDP-glucuronosyltransferase 1-9 .
Common Reagents and Conditions: : The glucuronidation reaction requires UDP-glucuronic acid as a co-substrate and is typically carried out in the presence of UDP-glucuronosyltransferase enzymes under physiological conditions .
Major Products: : The major product of this reaction is this compound, which is more water-soluble than its parent compound, facilitating its excretion from the body .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, sorafenib beta-D-Glucuronide is studied to understand the metabolic pathways and biotransformation of sorafenib. This knowledge is crucial for optimizing the pharmacokinetic properties of sorafenib and developing more effective cancer therapies .
Biology: : In biological research, this compound is used to study the role of glucuronidation in drug metabolism and the impact of genetic variations in UDP-glucuronosyltransferase enzymes on drug efficacy and toxicity .
Medicine: : In medicine, this compound is investigated for its role in the pharmacokinetics and pharmacodynamics of sorafenib. Understanding its formation and excretion helps in optimizing dosing regimens and minimizing adverse effects in cancer patients .
Industry: : In the pharmaceutical industry, this compound is used as a reference standard in quality control and regulatory compliance to ensure the consistency and safety of sorafenib-containing medications .
Wirkmechanismus
Sorafenib beta-D-Glucuronide exerts its effects primarily through its role in the metabolism of sorafenib. Sorafenib itself is a multikinase inhibitor that targets various kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases, VEGFR, and PDGFR . The glucuronidation of sorafenib to form this compound facilitates its excretion and reduces its bioavailability, thereby modulating its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sorafenib N-oxide: Another metabolite of sorafenib formed through oxidation by cytochrome P450 enzymes.
Regorafenib: A structurally similar multikinase inhibitor used in the treatment of colorectal cancer and gastrointestinal stromal tumors.
Uniqueness: : Sorafenib beta-D-Glucuronide is unique in its formation through glucuronidation, a process that significantly enhances its water solubility and facilitates its excretion. This distinguishes it from other metabolites like sorafenib N-oxide, which undergoes different metabolic pathways .
Eigenschaften
CAS-Nummer |
1130164-93-0 |
|---|---|
Molekularformel |
C27H24ClF3N4O9 |
Molekulargewicht |
640.9 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[4-chloro-N-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoyl]-3-(trifluoromethyl)anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H24ClF3N4O9/c1-32-23(39)18-11-15(8-9-33-18)43-14-5-2-12(3-6-14)34-26(42)35(13-4-7-17(28)16(10-13)27(29,30)31)24-21(38)19(36)20(37)22(44-24)25(40)41/h2-11,19-22,24,36-38H,1H3,(H,32,39)(H,34,42)(H,40,41)/t19-,20-,21+,22-,24+/m0/s1 |
InChI-Schlüssel |
HALZWBPBJOJUOZ-QMDPOKHVSA-N |
Isomerische SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Kanonische SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N(C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(7-Carboxy-5-oxohept-6-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13401929.png)
![(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13401931.png)
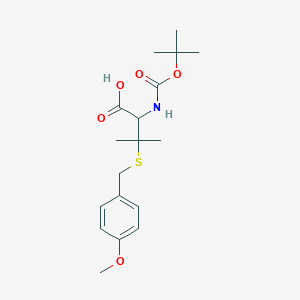
![methyl (1S,4aS,7aS)-7-methoxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13401939.png)
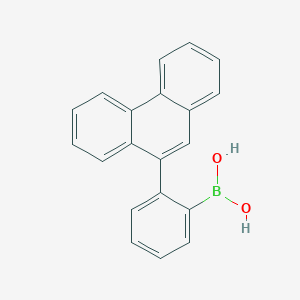
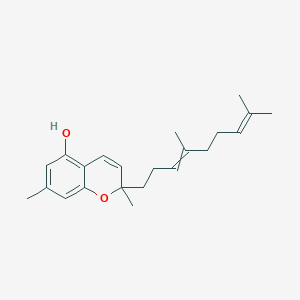
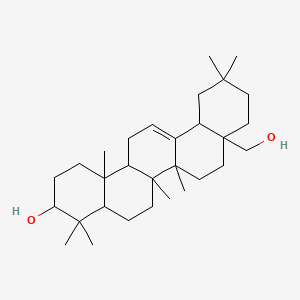
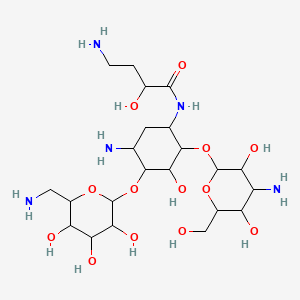
![acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide](/img/structure/B13401966.png)
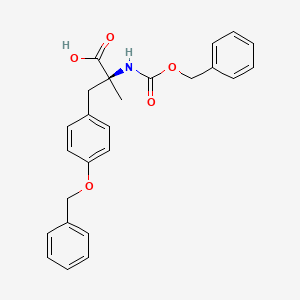
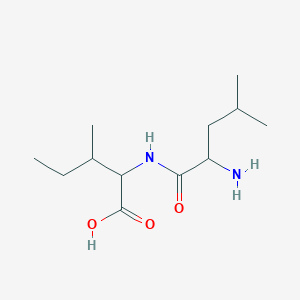

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid](/img/structure/B13402000.png)
